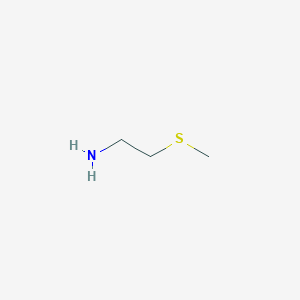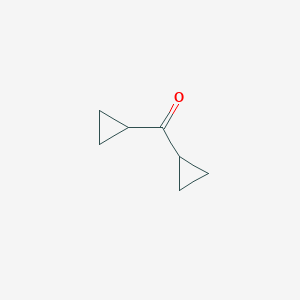![molecular formula C15H21NO2 B104038 N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine CAS No. 15548-02-4](/img/structure/B104038.png)
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine, also known as MN-19, is a novel synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine acts as a selective and potent sigma-1 receptor agonist, which leads to the modulation of various signaling pathways involved in cellular processes. Activation of the sigma-1 receptor has been shown to have neuroprotective effects, modulate calcium signaling, and regulate the release of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine has various biochemical and physiological effects, including the modulation of neuronal excitability, the regulation of calcium signaling, and the inhibition of oxidative stress. N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine has several advantages for lab experiments, including its high selectivity and potency for the sigma-1 receptor, its low toxicity, and its ability to cross the blood-brain barrier. However, N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine also has limitations, including its limited solubility in water and its relatively high cost compared to other research compounds.
Direcciones Futuras
There are several future directions for N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine research, including the development of more selective and potent sigma-1 receptor agonists, the investigation of the role of the sigma-1 receptor in various physiological processes, and the development of drugs that target the sigma-1 receptor for the treatment of various diseases, including neurodegenerative disorders and psychiatric disorders.
In conclusion, N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine is a novel synthetic compound that has potential applications in various scientific research areas. Its high selectivity and potency for the sigma-1 receptor make it a valuable tool for investigating the role of this receptor in various physiological processes and developing drugs that target this receptor. Further research is needed to fully understand the potential of N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine and to develop more selective and potent sigma-1 receptor agonists.
Métodos De Síntesis
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine is synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetonitrile with 2-ethylcyclohexanone in the presence of a base, followed by the reduction of the resulting imine with hydroxylamine hydrochloride. The final product is obtained through a purification process that involves recrystallization.
Aplicaciones Científicas De Investigación
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine has potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine has been used in studies to investigate the role of the sigma-1 receptor in these processes and to develop drugs that target this receptor.
Propiedades
Número CAS |
15548-02-4 |
|---|---|
Nombre del producto |
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine |
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C15H21NO2/c1-3-15(10-5-4-9-14(15)16-17)12-7-6-8-13(11-12)18-2/h6-8,11,17H,3-5,9-10H2,1-2H3 |
Clave InChI |
DXQBIKXUBNQJPG-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCC1=NO)C2=CC(=CC=C2)OC |
SMILES canónico |
CCC1(CCCCC1=NO)C2=CC(=CC=C2)OC |
Sinónimos |
2-Ethyl-2-(3-methoxyphenyl)cyclohexanone oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



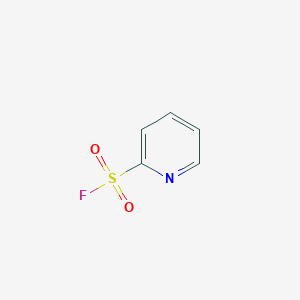
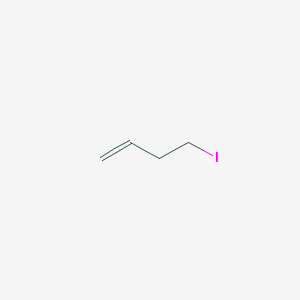
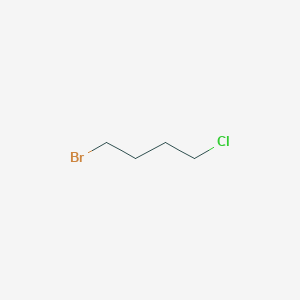

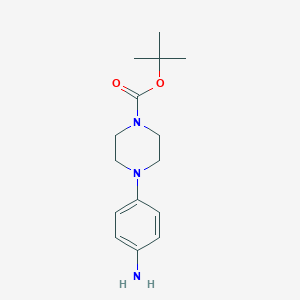
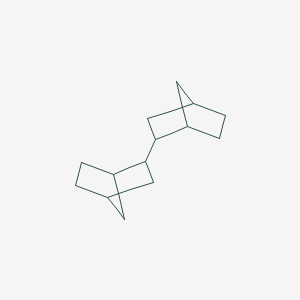
![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)
